6,8-dibromo-3-(3,4-dimethylbenzenesulfonyl)-2H-chromen-2-one
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Overview
Description
6,8-dibromo-3-(3,4-dimethylbenzenesulfonyl)-2H-chromen-2-one is a chemical compound with significant potential in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-3-(3,4-dimethylbenzenesulfonyl)-2H-chromen-2-one typically involves the reaction of 3,5-dibromo-2-hydroxyacetophenone with N,N-dimethyl-formamide and bis(trichloromethyl) carbonate in 1,2-dichloro-ethane at temperatures ranging from 0 to 20°C . The reaction is carried out for approximately 4.5 hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The reaction conditions can be optimized for larger-scale production by adjusting the concentrations of reagents and reaction times.
Chemical Reactions Analysis
Types of Reactions
6,8-dibromo-3-(3,4-dimethylbenzenesulfonyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted chromen-2-one derivatives.
Scientific Research Applications
6,8-dibromo-3-(3,4-dimethylbenzenesulfonyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,8-dibromo-3-(3,4-dimethylbenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6,8-Dibromo-3-formylchromone: A structurally similar compound with different functional groups.
3,5-Dibromo-2-hydroxyacetophenone: A precursor in the synthesis of 6,8-dibromo-3-(3,4-dimethylbenzenesulfonyl)-2H-chromen-2-one.
Uniqueness
This compound is unique due to its specific combination of bromine atoms and the sulfonyl group attached to the chromen-2-one core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
6,8-dibromo-3-(3,4-dimethylphenyl)sulfonylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Br2O4S/c1-9-3-4-13(5-10(9)2)24(21,22)15-7-11-6-12(18)8-14(19)16(11)23-17(15)20/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVQOWAQVDXXCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Br2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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